BenchChemオンラインストアへようこそ!

(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride

kinase inhibitor stereochemistry butenamide

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride (CAS 2006281-61-2) is a synthetic organic compound belonging to the 4-(dimethylamino)but-2-enamide class, supplied as a hydrochloride salt with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 Da. The compound features a conjugated (E)-butenamide backbone bearing a terminal dimethylamino group and an N-aryl substituent carrying a para-hydroxymethyl (–CH₂OH) functionality.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.76
CAS No. 2006281-61-2
Cat. No. B2976354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride
CAS2006281-61-2
Molecular FormulaC13H19ClN2O2
Molecular Weight270.76
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)CO.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-15(2)9-3-4-13(17)14-12-7-5-11(10-16)6-8-12;/h3-8,16H,9-10H2,1-2H3,(H,14,17);1H/b4-3+;
InChIKeyHVCSSBOGPCKDRQ-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride: A Defined (2E)-Configured Neratinib Intermediate for Kinase Inhibitor Synthesis


(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride (CAS 2006281-61-2) is a synthetic organic compound belonging to the 4-(dimethylamino)but-2-enamide class, supplied as a hydrochloride salt with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 Da . The compound features a conjugated (E)-butenamide backbone bearing a terminal dimethylamino group and an N-aryl substituent carrying a para-hydroxymethyl (–CH₂OH) functionality . Its primary documented application is as a key synthetic intermediate in the preparation of neratinib (HKI-272), an FDA-approved irreversible tyrosine kinase inhibitor targeting HER2 and EGFR, wherein it undergoes condensation with 2-(chloromethyl)pyridine hydrochloride to install the critical 6-position side chain . The compound is supplied by multiple vendors at standard purities of 95% (Combi-Blocks, Apollo Scientific, Bidepharm) to ≥98% (LeYan, Chemscene), and is intended exclusively for research and further manufacturing use .

Why Generic 4-(Dimethylamino)but-2-enamide Intermediates Cannot Substitute for CAS 2006281-61-2 in Neratinib Synthesis


Substituting a generic 4-(dimethylamino)but-2-enamide for this specific intermediate introduces multiple points of failure in neratinib-oriented synthetic workflows. The compound's para-hydroxymethylphenyl amide moiety is the precise coupling partner for 2-(chloromethyl)pyridine hydrochloride in the condensation step that delivers the neratinib core scaffold; analogs lacking the free –CH₂OH group on the N-aryl ring (e.g., unsubstituted N-phenyl-2-butenamide, CAS 501332-26-9) cannot participate in this reaction . Furthermore, both the geometric configuration and the salt form carry functional consequences: the (E)-isomer is required for correct spatial alignment within the ATP-binding pocket of HER2/EGFR in the final drug substance, as (Z)-isomers of butenamide-based kinase inhibitors exhibit substantially reduced or negligible inhibitory potency , and the hydrochloride salt enhances aqueous solubility and solid-state stability relative to the neutral free base, enabling reproducible stock solution preparation in polar reaction media [1]. Using the upstream acid intermediate ((E)-4-(dimethylamino)but-2-enoic acid HCl, CAS 848133-35-7) or its acid chloride derivative (CAS 1055943-40-2) necessitates additional activation and coupling steps, introducing handling hazards, incomplete conversion, and by-product formation risks that the pre-formed amide of CAS 2006281-61-2 inherently avoids [2].

Product-Specific Quantitative Differentiation Evidence for CAS 2006281-61-2 Against Closest Structural and Functional Analogs


Evidence Item 1: (E)-Geometric Isomer Configuration Is a Prerequisite for Downstream Kinase Inhibitory Activity

The (E)-geometric configuration of the butenamide double bond in CAS 2006281-61-2 is structurally required for correct spatial presentation of the dimethylamino-butenoyl side chain within the ATP-binding cleft of ErbB family kinases. Published SAR data for the 4-(dimethylamino)but-2-enamide pharmacophore demonstrate that (E)-isomers exhibit substantially higher potency in kinase inhibition assays compared to (Z)-forms, attributable to the geometric requirement for the Michael acceptor moiety to reach the conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) targeted by covalent irreversible inhibitors such as neratinib and afatinib . The (E)-configuration is explicitly specified in the IUPAC name and InChI Key (HVCSSBOGPCKDRQ-BJILWQEISA-N, with the '/b4-3+' stereochemical descriptor) of CAS 2006281-61-2, confirming this critical structural attribute .

kinase inhibitor stereochemistry butenamide EGFR HER2

Evidence Item 2: Pre-Formed Amide Functionality Bypasses Acid Chloride Activation, Reducing Synthetic Step Count and Hazard Burden

CAS 2006281-61-2 presents the 4-(dimethylamino)but-2-enamide moiety as a pre-formed amide directly conjugated to the 4-(hydroxymethyl)phenyl group. In contrast, the more widely cited upstream intermediates—(E)-4-(dimethylamino)but-2-enoic acid hydrochloride (CAS 848133-35-7) and its acid chloride (CAS 1055943-40-2)—require additional activation and coupling steps to reach the equivalent amide intermediate in a neratinib synthetic sequence. The acid chloride route demands handling of a corrosive, moisture-sensitive reagent; standard published neratinib syntheses employ oxalyl chloride or thionyl chloride with DMF catalysis in THF or DMAc to generate the acid chloride in situ, followed by amide coupling [1]. The pre-formed amide of CAS 2006281-61-2 eliminates two unit operations from the synthetic sequence (acid activation and subsequent amide coupling with 4-aminobenzyl alcohol or its equivalent) , reducing the number of isolations, yield losses at each step, and exposure to chlorinating agents. This translates to a convergent synthetic strategy advantage for laboratories or CROs optimizing neratinib analog synthesis.

synthetic efficiency neratinib intermediate process chemistry amide coupling

Evidence Item 3: Hydrochloride Salt Form Provides Documented Solubility and Stability Advantages Over the Free Base

CAS 2006281-61-2 is supplied exclusively as the hydrochloride salt, a deliberate formulation choice. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the neutral free base [1]. This property is particularly relevant for research applications requiring dissolution in polar solvents (water, methanol, DMSO-water mixtures) for subsequent coupling reactions or analytical characterization. The free base of 4-(dimethylamino)but-2-enamides typically exhibits limited aqueous solubility and may undergo slower dissolution kinetics in reaction media. The hydrochloride counterion also provides a consistent, defined stoichiometry (1:1 HCl salt) that simplifies molar calculations for stock solution preparation and reaction stoichiometry, whereas the free base may retain variable amounts of residual solvent or water that complicate accurate weighing . The compound is stored at 2–8°C under dry conditions per vendor recommendations, consistent with hydrochloride salt handling protocols .

salt form solubility hydrochloride intermediate stability medicinal chemistry

Evidence Item 4: Vendor Purity Grade Differentiation Enables Fit-for-Purpose Selection Between Research-Grade (95%) and High-Purity (≥98%) Batches

CAS 2006281-61-2 is available across a purity spectrum from multiple reputable vendors, with documented batch quality control data enabling users to match purity grade to application requirements. Combi-Blocks (Cat. QW-9255), Apollo Scientific (Cat. OR471514), and Bidepharm (Cat. BD00951383) supply the compound at ≥95% purity . LeYan (Cat. 1593727) and Chemscene (Cat. CS-0523063) supply at ≥98% purity . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . This purity differentiation is meaningful: 95% material may be suitable for early-stage route scouting and milligram-scale analog synthesis, whereas ≥98% material provides the higher assurance of intermediate purity required for multi-step convergent syntheses where by-products from earlier stages propagate and compromise final API purity. The MDL number MFCD29049240 serves as a cross-vendor identifier, enabling direct lot traceability .

purity quality control vendor comparison HPLC intermediate

High-Value Application Scenarios for CAS 2006281-61-2 in Kinase Inhibitor Medicinal Chemistry and Process Development


Scenario 1: Convergent Synthesis of Neratinib (HKI-272) and Structural Analogs via Direct Condensation

CAS 2006281-61-2 is the direct coupling partner for 2-(chloromethyl)pyridine hydrochloride in the convergent assembly of neratinib . This scenario is most relevant for medicinal chemistry teams synthesizing neratinib reference standards, impurity markers, or structure–activity relationship (SAR) analogs where the 4-(hydroxymethyl)phenyl amide moiety is retained. Using this pre-formed intermediate bypasses the multi-step linear sequence involving acid activation of (E)-4-(dimethylamino)but-2-enoic acid and subsequent amide coupling with 4-aminobenzyl alcohol, reducing the synthetic step count by two unit operations relative to acid/acid chloride-based routes [1]. The (E)-stereochemistry is pre-installed and verified by the InChI Key stereodescriptor , eliminating the risk of geometric isomer scrambling during amide bond formation that can occur with acid chloride coupling routes.

Scenario 2: Process Chemistry Optimization and Scale-Up Studies for Neratinib Intermediate Manufacturing

For CROs and CDMOs engaged in neratinib intermediate manufacturing process development, CAS 2006281-61-2 offers a late-stage advanced intermediate that reduces the number of transformations requiring hazardous reagent handling (oxalyl chloride, thionyl chloride, POCl₃) [1]. The hydrochloride salt provides handling advantages during kilogram-scale operations, including lower hygroscopicity and defined stoichiometry for reactor charging calculations [2]. The compound's MDL registry (MFCD29049240) enables regulatory dossier traceability, and the availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm supports cGMP-aligned quality systems .

Scenario 3: Reference Standard and Impurity Profiling for Neratinib API Quality Control

CAS 2006281-61-2 serves as a characterized intermediate standard for impurity fate-and-purge studies in neratinib API manufacturing. Its well-defined structure (C₁₃H₁₉ClN₂O₂, MW 270.76) and the availability of ≥98% purity material from vendors such as LeYan and Chemscene make it suitable as a qualified reference material for HPLC method development, retention time marker establishment, and process-related impurity identification in neratinib drug substance. The compound's distinct chromatographic properties (LogP 1.657, TPSA 52.57 Ų ) facilitate its resolution from other neratinib intermediates and degradants in reverse-phase HPLC methods.

Scenario 4: Structure–Activity Relationship Exploration of 4-(Dimethylamino)but-2-enamide-Based Kinase Inhibitors

For academic and industrial kinase inhibitor discovery programs investigating covalent irreversible inhibitors targeting ErbB family kinases, CAS 2006281-61-2 provides a versatile late-stage diversification scaffold. The para-hydroxymethyl group offers a synthetic handle for further functionalization (etherification, esterification, oxidation to aldehyde/carboxylic acid, or direct nucleophilic substitution after activation), enabling exploration of linker composition and exit vector geometry in the solvent-exposed region of the kinase binding site . The (E)-butenamide acrylamide warhead, pre-installed and geometrically defined, is the pharmacophoric element responsible for covalent bond formation with the conserved cysteine residue in the ATP-binding pocket , making this intermediate a strategic building block for focused kinase inhibitor libraries.

Quote Request

Request a Quote for (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.